Cas no 30845-78-4 (1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1))

1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1) structure
30845-78-4 structure
Product Name:1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1)
CAS-nummer:30845-78-4
MF:C14H7KO5S
MW:326.365683794022
CID:319272
PubChem ID:4119984
Update Time:2025-04-19

1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Anthracenesulfonicacid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1)
    • ANTHRAQUINONE 1- SULPHONIC ACID POTTASIUM SALT
    • Potassium 9,10-dioxo-9,10-dihydro-1-anthracenesulfonate
    • 1-Anthracenecarbonitrile, 9,10-di
    • 1-Cyan-anthrachinon
    • 1-Cyanoanthrachinon
    • 1-cyanoanthraquinone
    • 9,10-Dioxo-9,10-dihydro-anthracen-1-sulfonsaeure, Kalium-Salz
    • 9,10-Dioxo-9,10-dihydro-anthracen-1-sulfonsaeure, Kalium-Verbindung
    • 9,10-dioxo-9,10-dihydro-anthracene-1-sulfonic acid , potassium-compound
    • Anthrachinon-carbonsaeure-(1)-nitril
    • CTK1B4941
    • potassium anthraquinone-1-sulfonate
    • potassium anthraquinone-1-sulphonate
    • SureCN939194
    • 9,10-dihydro-9,10-dioxo-1-anthracenesulfonic acipotassium salt
    • Potassium 9,10-dihydro-9,10-dioxoanthracenesulphonate
    • W-109213
    • 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:1)
    • 30845-78-4
    • NS00088602
    • AKOS024342881
    • potassium anthraquinone sulfonate
    • potassium;9,10-dioxoanthracene-1-sulfonate
    • EINECS 250-354-7
    • DTXSID3067578
    • EM8HB442GQ
    • 1-ANTHRAQUINONESULFONIC ACID POTASSIUM SALT
    • Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
    • potassium9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
    • 38641-06-4
    • 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt
    • NS00083858
    • SCHEMBL2787084
    • EINECS 254-053-1
    • Inchi: 1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1
    • InChI-sleutel: BMAWOUMCJNTMPB-UHFFFAOYSA-M
    • LACHT: [K+].S(C1C=CC=C2C(C3C=CC=CC=3C(C2=1)=O)=O)(=O)(=O)[O-]

Berekende eigenschappen

  • Exacte massa: 325.965
  • Monoisotopische massa: 325.965
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 538
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 99.7Ų

Experimentele eigenschappen

  • LogboekP: 2.44690
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.